1-(piperidin-1-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one
Description
Properties
IUPAC Name |
1-piperidin-1-yl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c26-20(24-12-2-1-3-13-24)15-27-19-10-9-18(22-23-19)16-5-7-17(8-6-16)25-14-4-11-21-25/h4-11,14H,1-3,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMQYOKFSQDOAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(piperidin-1-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Synthesis of the Pyridazine Ring: The pyridazine ring is often formed by the condensation of a hydrazine derivative with a 1,4-diketone.
Coupling Reactions: The pyrazole and pyridazine rings are then coupled using a suitable linker, such as a sulfanyl group.
Introduction of the Piperidine Ring:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-(Piperidin-1-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced with other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. Its ability to inhibit specific kinases positions it as a promising candidate for drug development targeting various cancers.
Biological Research
In enzyme inhibition studies, this compound serves as a valuable tool for understanding molecular interactions within signaling pathways. It aids in elucidating the roles of kinases in cellular processes and disease mechanisms.
Industrial Applications
The stability and reactivity of this compound make it useful in developing new materials and chemical processes. Its unique properties could lead to innovations in synthetic chemistry and material science.
The primary biological activity attributed to this compound is its interaction with B-Raf, leading to the inhibition of its activity. This inhibition has implications for cancer treatment strategies, especially for tumors characterized by B-Raf mutations. The disruption of the MAPK/ERK pathway can result in reduced cell growth and increased apoptosis in cancer cells.
Pharmacokinetics
The pharmacokinetic profile indicates that this compound is a solid, suggesting that its bioavailability may be influenced by factors such as solubility and stability. Understanding these parameters is essential for optimizing therapeutic applications.
Case Studies
While specific case studies were not detailed in the search results, research has shown promising results regarding the effectiveness of similar compounds in preclinical trials targeting various cancers. The inhibition of B-Raf by related compounds has been linked to reduced tumor growth rates and improved survival outcomes in model organisms.
Mechanism of Action
The mechanism of action of 1-(piperidin-1-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved in these interactions depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridazine-Based Analogs
(a) 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)-pyridazine
- Structure: Retains the pyridazine core with piperidinyl and pyrazolyl substituents but lacks the sulfanyl ethanone moiety.
- Key Difference : Absence of the sulfanyl linker reduces molecular flexibility and may limit interactions with hydrophobic binding pockets.
(b) 1-(Piperidin-1-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one (BJ46748)
- Structure : Replaces pyridazine with a fused triazolopyridazine ring and substitutes pyrazole with pyridine.
- Molecular weight (354.43 g/mol) is higher than the target compound.
Piperidinyl Ethanone Derivatives
(a) 2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one
- Structure: Shares the piperidinyl ethanone group but lacks the pyridazine-sulfanyl-pyrazole system.
- Key Difference : Simpler structure with a bromophenyl group; used as a diazo transfer substrate in synthesis.
(b) 2-(4-(tert-Butyl)phenyl)-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one (6b)
- Structure : Replaces piperidine with pyrrolidine and introduces difluoro and tert-butyl groups.
- Key Difference : Fluorination increases metabolic stability, while tert-butyl enhances lipophilicity.
Sulfanyl/Sulfoxide Derivatives
(a) 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f)
- Structure : Features a sulfoxide (S=O) group and chloromethylphenyl substituent.
- Properties : Melting point = 137.3–138.5°C; used in DFT-based catalytic cycle studies.
(b) 1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Structure : Contains a boronate ester for Suzuki coupling, enabling modular synthesis of pyrazole derivatives.
- Relevance : Likely intermediate for introducing pyrazole groups into the target compound.
Research Findings and Implications
Synthetic Flexibility : The target compound’s pyridazine and pyrazole moieties suggest compatibility with cross-coupling reactions (e.g., Suzuki using boronate esters from ).
Structural Advantages :
- The sulfanyl linker enhances conformational flexibility compared to rigid analogs like triazolopyridazine .
- Piperidine’s basicity may improve solubility relative to pyrrolidine derivatives .
Computational Insights : DFT studies on sulfoxide analogs (e.g., 1f ) could guide electronic property predictions for the target compound.
Biological Activity
1-(Piperidin-1-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one, commonly referred to as compound B, is a complex organic compound notable for its potential biological activities. This molecule incorporates a piperidine ring, a pyrazole moiety, and a pyridazine ring, contributing to its unique structural and functional properties.
The primary biological activity of compound B is attributed to its interaction with the serine/threonine-protein kinase B-Raf , an important component in the MAPK/ERK signaling pathway. This interaction leads to the inhibition of B-Raf activity, which is crucial in regulating cell proliferation and survival. The inhibition of this kinase has implications in cancer therapy, particularly in targeting tumors with B-Raf mutations .
Pharmacokinetics
Compound B is classified as a solid, which suggests that its bioavailability may be influenced by its solubility and stability. The pharmacokinetic profile includes absorption rates that can vary based on formulation and administration route. Understanding these parameters is essential for optimizing therapeutic applications.
Biological Activity Overview
The biological activities of compound B can be summarized as follows:
Case Studies and Research Findings
Research has demonstrated the potential of compound B in various experimental settings:
- In vitro Studies : In laboratory settings, compound B exhibited significant inhibition of B-Raf activity in various cancer cell lines. This inhibition was correlated with reduced cell proliferation and increased apoptosis in tumor cells harboring B-Raf mutations.
- Animal Models : In vivo studies using mouse models have shown that administration of compound B resulted in tumor regression in xenograft models of melanoma. The compound's ability to penetrate tissues and exert therapeutic effects highlights its potential for clinical applications .
- Comparative Analysis : Comparative studies with similar compounds indicate that the unique structural features of compound B contribute to its enhanced biological activity compared to other kinase inhibitors, such as those lacking the pyridazine or pyrazole moieties .
The synthesis of compound B typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : Synthesized through the reaction of hydrazine with a 1,3-diketone.
- Synthesis of the Pyridazine Ring : Formed by condensing a hydrazine derivative with a 1,4-diketone.
- Coupling Reactions : The pyrazole and pyridazine rings are coupled using a sulfanyl group as a linker.
- Introduction of the Piperidine Ring : Final steps involve introducing the piperidine moiety to complete the structure.
Q & A
Basic: What synthetic strategies are recommended for preparing this compound?
Answer:
The compound can be synthesized via multi-step protocols involving:
- Suzuki-Miyaura coupling to introduce the pyridazine and pyrazole moieties (analogous to methods in , where aryl coupling reactions are employed).
- Thioether linkage formation using nucleophilic substitution between a pyridazine-thiol intermediate and a chloroacetyl-piperidine derivative (similar to sulfonyl coupling in ).
- Purification via column chromatography or recrystallization, followed by characterization using NMR and mass spectrometry (MS) .
Basic: What analytical techniques are essential for confirming its structural integrity?
Answer:
- 1H/13C NMR : Assign peaks to verify piperidine, pyridazine, and pyrazole ring systems (e.g., δ ~2.5–3.5 ppm for piperidine protons; aromatic protons in pyridazine/pyrazole at δ ~7.0–8.5 ppm) .
- High-resolution MS (HRMS) : Confirm molecular ion [M+H]+ with <5 ppm mass error.
- X-ray crystallography : Resolve bond lengths and angles (e.g., pyridazine N–N distances ~1.32 Å; C–S bond lengths ~1.76 Å, as in ) .
Advanced: How to resolve contradictions in spectral data during characterization?
Answer:
- Cross-validation : Use complementary techniques (e.g., IR for carbonyl confirmation if NMR signals overlap).
- Dynamic NMR : Investigate conformational flexibility of the piperidine ring if splitting patterns suggest restricted rotation .
- DFT calculations : Compare computed vs. experimental NMR/IR spectra to identify discrepancies (e.g., used crystallography to validate computational models) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Core modifications : Replace pyridazine with pyrimidine ( ) or pyrazole with imidazole () to assess impact on target binding .
- Substituent analysis : Vary substituents on the phenyl ring (e.g., electron-withdrawing vs. donating groups) and measure effects on solubility/bioactivity.
- Pharmacophore mapping : Use docking studies to identify critical interactions (e.g., sulfanyl group’s role in hydrogen bonding, as seen in ) .
Basic: What safety protocols are critical during handling?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ( ).
- Ventilation : Use fume hoods to prevent inhalation of fine powders.
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to assess its stability under varying storage conditions?
Answer:
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 1–4 weeks.
- HPLC monitoring : Track decomposition products (e.g., sulfoxide formation from sulfanyl oxidation; notes sulfonyl stability challenges) .
- Recommendation : Store at 2–8°C in amber vials under nitrogen to prolong shelf life .
Advanced: What computational methods predict its pharmacokinetic properties?
Answer:
- ADMET prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.
- Molecular dynamics (MD) : Simulate binding to plasma proteins (e.g., albumin) to assess bioavailability (analogous to methods in ) .
- Solubility modeling : Apply COSMO-RS to optimize co-solvent systems for in vitro assays .
Basic: How to validate purity for pharmacological assays?
Answer:
- HPLC-DAD/UV : Use C18 columns with acetonitrile/water gradients; ensure >95% purity (e.g., describes HPLC methods for related compounds) .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.
- Residual solvent testing : Follow ICH Q3C guidelines using GC-MS .
Advanced: What crystallographic parameters are critical for confirming its 3D structure?
Answer:
- Unit cell dimensions : Measure via single-crystal X-ray diffraction (e.g., reports space group P21/c with Z = 4).
- Torsion angles : Confirm spatial orientation of the sulfanyl group (e.g., C–S–C angle ~105°).
- Hydrogen bonding : Map interactions (e.g., pyridazine N atoms as acceptors; highlights similar motifs) .
Advanced: How to address low yields in the final coupling step?
Answer:
- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)2 vs. PdCl2) and ligands (XPhos, SPhos) for Suzuki-Miyaura coupling ( ).
- Solvent selection : Test polar aprotic solvents (DMF, DMSO) vs. toluene/water mixtures.
- Temperature control : Perform reactions under microwave irradiation to reduce side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
